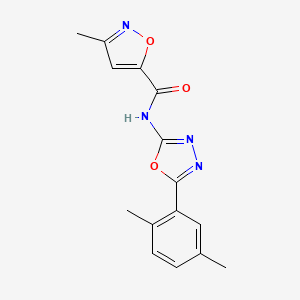

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule. It contains functional groups such as oxadiazole and isoxazole, which are heterocyclic compounds . These types of compounds are often used in medicinal chemistry due to their diverse biological activities.

Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques . The presence of the oxadiazole and isoxazole rings can significantly influence the compound’s chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis and Rearrangements

Research has demonstrated the conversion of 5-arylisoxazole-3-carboxylic acids into 3,4-substituted 1,2,5-oxadiazoles through a series of transformations. This process involves the conversion of these acids into 5-arylisoxazole-3-hydroxamic acids, which then undergo rearrangement to form the oxadiazoles. One specific compound, 1-(2,5-dimethylphenyl)-2-(4-hydroxy-1,2,5-oxadiazol-3-yl)ethanone, has been synthesized and its structure confirmed by single crystal X-ray analysis, highlighting the potential for creating novel heterocyclic compounds through rearrangement processes (Potkin et al., 2012).

Lithiation and Functionalization of Heterocyclic Compounds

The study of lithiation reactions on various methyl-substituted isoxazoles, oxadiazoles, and thiadiazoles has revealed insights into the synthesis and functionalization of heterocyclic compounds. These reactions demonstrate the feasibility of lateral lithiation, ring cleavage, and addition reactions, leading to the formation of acetic acids and other products from the respective heterocyclic substrates. This research opens avenues for the functionalization of heterocyclic compounds for various applications (Micetich, 1970).

Antimicrobial and Anti-Proliferative Activities

Compounds derived from 1,3,4-oxadiazole have been synthesized and tested for their antimicrobial and anti-proliferative activities. These compounds exhibit broad-spectrum antibacterial activities and potent activity against various cancer cell lines, including prostate, colorectal, and breast cancer cells. The research highlights the potential of 1,3,4-oxadiazole derivatives in developing new treatments for infectious diseases and cancer (Al-Wahaibi et al., 2021).

Synthesis of Polyamide and Poly(amide-imide) with Oxadiazole Rings

Novel polyamide and poly(amide-imide) materials containing 1,3,4-oxadiazole rings have been synthesized, characterized, and studied for their thermal stability and optical properties. These polymers exhibit high thermal stability and fluorescence in the blue region, suggesting applications in materials science for high-performance polymers with specific optical properties (Hamciuc et al., 2015).

Heterocyclic Compounds in Metal-Organic Frameworks

The synthesis of lanthanide(III)-organic frameworks using dimethylphenyl imidazole dicarboxylate-based ligands has been explored. These frameworks show selective sensitivity to benzaldehyde-based derivatives, demonstrating the potential of heterocyclic compounds in constructing metal-organic frameworks for luminescence sensing applications (Shi et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c1-8-4-5-9(2)11(6-8)14-17-18-15(21-14)16-13(20)12-7-10(3)19-22-12/h4-7H,1-3H3,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNIOCHVVISQTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=NO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-ethyl-8-methyl-6-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2885669.png)

![6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2885673.png)

![3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2885674.png)

![1-methyl-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2885676.png)

![3-(6,7-Dihydro-1H-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-2-yl)-propionic acid](/img/structure/B2885682.png)

![4-{2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2885683.png)

![3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde](/img/structure/B2885685.png)